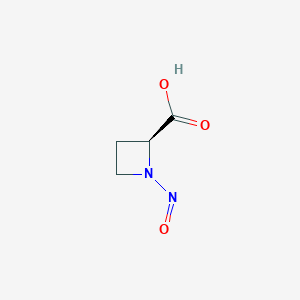

2-Azetidinecarboxylic acid, 1-nitroso-, (S)-

Description

Historical Development of Azetidine Nitroso Compounds in Scientific Literature

The synthesis of nitrosoazetidinecarboxylic acid was first reported in the mid-20th century alongside investigations into plant-derived non-protein amino acids like azetidine-2-carboxylic acid (Aze). Early studies focused on its structural analogy to proline, a five-membered cyclic amino acid, and its potential as a proline antimetabolite. The nitrosation of Aze using sodium nitrite in acidic conditions became a standard synthetic route, yielding (S)-1-nitroso-2-azetidinecarboxylate with high stereochemical purity. By the 1980s, advancements in NMR spectroscopy enabled detailed conformational analyses, revealing its preference for the anti conformation in crystalline states—a deviation from syn-dominated nitrosoproline derivatives.

Taxonomic Classification within N-Nitrosamino Acid Family

2-Azetidinecarboxylic acid, 1-nitroso-, (S)- belongs to the N-nitrosamino acid subclass, characterized by a nitroso group (-N=O) bonded to a secondary amine. Its IUPAC name, (2S)-1-nitrosoazetidine-2-carboxylic acid, reflects its azetidine backbone and chiral center at C2. Taxonomically, it aligns with:

Research Significance in Nitrosation Biochemistry

Nitrosation reactions are central to endogenous carcinogen formation, where secondary amines react with nitrites under acidic conditions (e.g., in the stomach). The azetidine nitroso derivative serves as a model for studying:

Comparative Research Context with N-Nitrosoproline and Related Compounds

Structurally, N-nitrosoproline (NPRO) shares functional groups with the azetidine analog but differs in ring size (5 vs. 4 members). Key distinctions include:

Properties

IUPAC Name |

(2S)-1-nitrosoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTLYYKIFSGFIC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184341 | |

| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow hygroscopic solid; [Toronto Research Chemicals MSDS] | |

| Record name | (S)-1-Nitroso-2-azetidinecarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30248-47-6 | |

| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030248476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitrosylation of L-Azetidine-2-Carboxylic Acid

The most well-documented method for synthesizing 2-azetidinecarboxylic acid, 1-nitroso-, (S)- involves the nitrosylation of L-azetidine-2-carboxylic acid. This single-step reaction employs sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) under controlled conditions. The procedure is conducted in an aqueous medium at 0°C to minimize side reactions such as ring-opening or over-nitrosylation. The reaction achieves a yield of 92% after one hour, as reported by Ranganathan et al. (1991).

Mechanistic Insights :

The nitroso group (-NO) is introduced via electrophilic nitrosylation. In acidic conditions, sodium nitrite generates nitrous acid (HNO₂), which further decomposes to form the nitrosyl cation (NO⁺). This electrophile attacks the secondary amine nitrogen of the azetidine ring, forming the N-nitroso derivative. The stereochemical integrity of the (S)-configuration at the C2 position is preserved due to the absence of racemization under mild acidic conditions.

Critical Parameters :

-

Temperature : Maintaining 0°C prevents exothermic side reactions.

-

Acid Concentration : Sulfuric acid (1–2 M) ensures protonation of the amine, facilitating nitrosylation.

-

Stoichiometry : A 1:1 molar ratio of L-azetidine-2-carboxylic acid to NaNO₂ optimizes yield.

Optimization of Reaction Conditions

Temperature and pH Control

The nitrosylation reaction is highly sensitive to temperature and pH. Elevated temperatures (>10°C) promote decomposition of the nitroso group to nitric oxide (NO), while alkaline conditions favor hydrolysis of the azetidine ring. Optimal parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| pH | 1.5–2.5 |

| Reaction Time | 45–75 minutes |

Solvent Systems

Aqueous systems are preferred for their ability to dissolve both NaNO₂ and H₂SO₄. Co-solvents like ethanol or tetrahydrofuran (THF) have been explored to enhance the solubility of hydrophobic intermediates, but they risk reducing reaction rates due to decreased proton availability.

Purification and Characterization

Chromatographic Purification

Crude product mixtures are purified via silica gel chromatography using ethyl acetate/methanol (9:1 v/v) as the eluent. This step removes unreacted starting material and by-products such as azetidine-2-carboxylic acid nitrate.

Spectroscopic Confirmation

-

NMR Spectroscopy :

-

Infrared Spectroscopy :

-

Strong absorption at 1690 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N=O stretch).

-

Challenges and Limitations

Stability of the Nitroso Group

The nitroso substituent is prone to dimerization or oxidation, particularly under ambient light or elevated temperatures. Storage at –20°C in amber vials is recommended to preserve compound integrity.

Stereochemical Purity

While the (S)-configuration is retained during nitrosylation, minor racemization (<5%) has been observed in prolonged reactions. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is required to verify enantiomeric excess.

Industrial-Scale Considerations

Scaling up the synthesis necessitates modifications to handle exothermic nitrosylation safely. Continuous-flow reactors with in-line cooling and pH monitoring have been proposed to improve reproducibility and yield.

Emerging Methodologies

Recent advances in photoredox catalysis offer potential for milder nitrosylation conditions. For example, visible-light-mediated reactions using nitroarenes as nitroso sources could reduce reliance on corrosive acids . However, these methods remain experimental for azetidine derivatives.

Chemical Reactions Analysis

2-Azetidinecarboxylic acid, 1-nitroso-, (S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-Nitroso-L-azetidine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of thrombin inhibitors, which are crucial for anticoagulant therapies. The compound's ability to inhibit thrombin has been highlighted in several patent applications, indicating its potential for treating thromboembolic disorders .

Protein Folding and Collagen Synthesis Inhibition

This compound has been identified as a collagen synthesis inhibitor and a protein folding antagonist . Research indicates that it can interfere with the normal folding processes of proteins, which is significant in studies related to diseases characterized by protein misfolding, such as Alzheimer's disease. The inhibition of collagen synthesis can also have implications in skin health and wound healing therapies .

Analytical Chemistry

N-Nitroso-L-azetidine-2-carboxylic acid is utilized as a standard in liquid chromatography-mass spectrometry (LC-MS) applications. Its stability and defined chemical properties make it suitable for use as a reference compound in analytical methods that quantify other substances or assess the purity of pharmaceutical products .

Case Study 1: Thrombin Inhibition

A study documented the synthesis of various azetidine derivatives from N-Nitroso-L-azetidine-2-carboxylic acid, focusing on their efficacy as thrombin inhibitors. The results indicated that modifications to the azetidine ring could enhance inhibitory activity, paving the way for new anticoagulant drugs .

Case Study 2: Protein Misfolding

Research conducted on the effects of N-Nitroso-L-azetidine-2-carboxylic acid on protein folding demonstrated its potential to disrupt normal folding pathways. This was particularly relevant in models of neurodegenerative diseases where protein aggregation is a hallmark .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- involves its interaction with proteins and other biomolecules. The compound can interfere with protein folding, leading to the aggregation of proteins. This property is utilized in studies related to protein misfolding diseases . The molecular targets and pathways involved include various proteins and enzymes that are crucial for proper protein folding and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Nitroso Compounds

Key Differences and Implications

(1) Ring Size and Stability

- 2-Azetidinecarboxylic acid : The four-membered azetidine ring introduces ring strain , enhancing reactivity compared to larger cyclic amines. This strain may facilitate decomposition under thermal or acidic conditions, relevant for its detection in QC workflows .

- Proline and Pipecolic acid derivatives: Five- and six-membered rings (pyrrolidine/piperidine) are more stable due to reduced strain. This stability extends their half-life in biological systems, making them relevant for studying endogenous nitrosamine formation .

(2) Functional Groups and Bioactivity

- The carboxylic acid group in 2-azetidinecarboxylic acid and its analogues (e.g., proline) increases polarity, improving solubility in aqueous matrices for analytical detection .

- Nitroso-pyrrolidine lacks a carboxylic acid group, rendering it more lipophilic and prone to bioaccumulation, as observed in studies linking it to gastric cancer .

(3) Mutagenic and Carcinogenic Potential

- All nitroso compounds require metabolic activation (e.g., cytochrome P450-mediated oxidation) to form reactive diazonium ions, which alkylate DNA .

- 2-Azetidinecarboxylic acid, 1-nitroso- is regulated at parts-per-billion (ppb) levels in pharmaceuticals due to its structural similarity to potent carcinogens like N-nitrosodimethylamine (NDMA) .

- Nitroso-pipecolic acid and nitroso-proline exhibit lower carcinogenic potency in animal models compared to smaller nitrosamines, likely due to reduced membrane permeability .

Analytical and Regulatory Considerations

Table 2: Regulatory Limits and Detection Methods

| Compound | FDA Interim Limit (ng/day) | Common Detection Methods |

|---|---|---|

| 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | 96 | LC-MS/MS, GC-HRMS |

| NDMA | 96 | LC-MS/MS, EPA 521 |

| N-Nitrosomorpholine | 96 | GC-NCD, LC-APCI-MS |

- The stringent limits for nitrosamines reflect their threshold of toxicological concern (TTC) , set at 1.5 μg/day for lifetime exposure .

- The chiral (S)-configuration of 2-azetidinecarboxylic acid, 1-nitroso- necessitates enantioselective analytical methods, such as chiral chromatography, to distinguish it from non-carcinogenic isomers .

Biological Activity

2-Azetidinecarboxylic acid, 1-nitroso-, (S)-, also known as L-Azetidine-2-carboxylic acid (AZE), is a non-protein amino acid found in various plant species, particularly in sugar beets. This compound has garnered attention due to its biological activities, which include effects on cell growth, apoptosis, and potential implications in neuroinflammation and cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C4H7NO2

- Molecular Weight : 101.11 g/mol

- CAS Number : 2133-34-8

1. Cell Growth and Viability

AZE has been shown to affect cell growth and viability in various studies. Research indicates that it can inhibit the growth of certain bacterial strains and influence the metabolism of proline in Escherichia coli. Specifically, AZE inhibits the growth of wild-type E. coli but can stimulate the growth of proline-requiring mutants under specific conditions, suggesting a complex interaction with proline metabolism .

2. Pro-inflammatory Effects

A significant body of research has focused on the pro-inflammatory effects of AZE. In murine BV2 microglial cells, AZE exposure led to:

- Increased nitric oxide (NO) release.

- Altered expression of pro-inflammatory markers such as IL-6 and AIF1/Iba1.

- Changes in protein expression levels for Bcl2 and BAX, indicating its role in apoptosis regulation .

The dose-response studies demonstrated that higher concentrations of AZE correlate with increased inflammatory responses, highlighting its potential role in neuroinflammatory conditions.

The mechanisms through which AZE exerts its biological effects involve:

- Nitrosation Reactions : AZE can undergo nitrosation, leading to the formation of reactive nitrogen species that may contribute to its biological activity .

- Influence on Gene Expression : AZE treatment has been shown to modulate the expression of genes associated with inflammation and apoptosis, suggesting a transcriptional regulatory role .

Data Tables

Case Study 1: Pro-inflammatory Response in Microglial Cells

In a study examining the effects of AZE on BV2 microglial cells:

- Objective : To assess the impact on inflammatory markers.

- Methodology : Cells were treated with varying concentrations of AZE, followed by analysis of NO release and gene expression.

- Results : Significant increases in IL-6 levels were observed at higher concentrations, indicating a dose-dependent inflammatory response.

Case Study 2: Proline Metabolism in E. coli

A detailed investigation into how AZE affects proline metabolism revealed:

Q & A

Q. Challenges :

- Racemization risk : Elevated temperatures or prolonged reaction times during nitrosation can lead to loss of stereochemical integrity.

- Nitroso group stability : The nitroso moiety is prone to decomposition under UV light or in basic conditions.

Basic: Which analytical techniques are critical for characterizing (S)-1-nitroso-2-azetidinecarboxylic acid, and how do spectral data resolve structural ambiguities?

Answer:

Key techniques include:

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 130 (C4H6N2O3) confirm molecular weight .

- NMR Spectroscopy :

- <sup>1</sup>H-NMR : Distinct signals for the azetidine ring protons (δ 3.5–4.0 ppm) and nitroso group (δ 8.0–8.5 ppm).

- <sup>13</sup>C-NMR : Carboxylic acid carbon (δ ~170 ppm) and nitroso-bound nitrogen (δ ~300 ppm in <sup>15</sup>N NMR).

- Infrared (IR) : Stretching vibrations at 1520 cm<sup>-1</sup> (N=O) and 1680 cm<sup>-1</sup> (C=O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.